Protoporphyrin IX (disodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

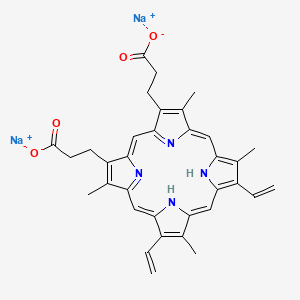

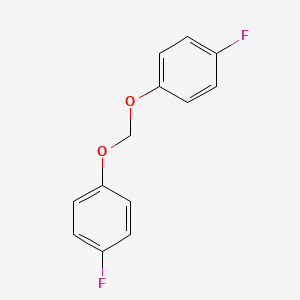

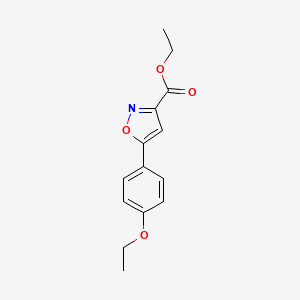

Protoporphyrin IX (disodium) is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other essential compounds like heme and chlorophyll . Protoporphyrin IX (disodium) is a deeply colored solid that is not soluble in water. It contains a porphine core, a tetrapyrrole macrocycle with a marked aromatic character .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Protoporphyrin IX (disodium) can be synthesized through various methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . Another method includes the alcohol acid reaction of protoporphyrin, absolute methanol, and concentrated sulfuric acid under ultrasound conditions to obtain protoporphyrin diester. This diester is then subjected to a saponification reaction with sodium hydroxide methanol solution and methylbenzene under ultrasound conditions to yield protoporphyrin disodium .

Industrial Production Methods

Industrial production methods for protoporphyrin IX (disodium) often involve large-scale chemical synthesis. These methods are continuously being refined to improve efficiency and meet the demands of various fields .

Análisis De Reacciones Químicas

Types of Reactions

Protoporphyrin IX (disodium) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of protoporphyrin IX can lead to the formation of heme, while reduction reactions can yield various reduced porphyrin derivatives .

Aplicaciones Científicas De Investigación

Protoporphyrin IX (disodium) has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action for protoporphyrin IX (disodium) is rooted in its role as a photosensitizer. When administered to a patient, the compound accumulates preferentially in cancerous or abnormal cells. After sufficient accumulation, the targeted area is exposed to a specific wavelength of light, usually in the red spectrum. This exposure initiates a photochemical reaction leading to the formation of cytotoxic compounds, which induce cell death .

Comparación Con Compuestos Similares

Protoporphyrin IX (disodium) can be compared with other similar compounds such as heme, chlorophyll, and other porphyrins. While all these compounds share a similar porphine core structure, protoporphyrin IX (disodium) is unique due to its specific side chains and its role as a precursor to both heme and chlorophyll . Other similar compounds include:

Heme: An iron-containing porphyrin that is essential for oxygen transport in hemoglobin.

Chlorophyll: A magnesium-containing porphyrin that plays a crucial role in photosynthesis.

Other Porphyrins: Various porphyrin derivatives with different metal centers and side chains.

Protoporphyrin IX (disodium) stands out due to its versatility and wide range of applications in different fields.

Propiedades

Fórmula molecular |

C34H32N4Na2O4 |

|---|---|

Peso molecular |

606.6 g/mol |

Nombre IUPAC |

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 |

Clave InChI |

GPRXGEKBQVXWAQ-UHFFFAOYSA-L |

SMILES canónico |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)

![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)

![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)